![molecular formula C17H17N3O2S B2739993 Ethyl (4-{[({4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}amino)carbonyl]amino}phenyl)acetate CAS No. 1286702-98-4](/img/structure/B2739993.png)
Ethyl (4-{[({4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}amino)carbonyl]amino}phenyl)acetate
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Overview
Description
Ethyl (4-{[({4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}amino)carbonyl]amino}phenyl)acetate is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
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Scientific Research Applications
Bridged-ring Nitrogen Compounds
Research on bridged-ring nitrogen compounds has involved the synthesis of derivatives that act as conformationally restricted dopamine analogues. These compounds have been explored for their potential neurological activity, given dopamine's significant role in the brain's reward system and in the treatment of Parkinson's disease and other neurological disorders (Gentles et al., 1991).
Antimicrobial Agents
New quinazolines synthesized for their potential as antimicrobial agents represent another area of interest. These compounds have shown activity against various bacterial and fungal species, highlighting the chemical scaffold's potential in developing new antibiotics and antifungals (Desai et al., 2007).
Enantioselective Reductions
The development of oxazaborolidines based on amino alcohols for enantioselective reductions of ketones is a significant contribution to asymmetric synthesis. These catalysts allow for the production of chiral alcohols, which are valuable intermediates in the synthesis of various pharmacologically active compounds (Braun et al., 2007).
Dyes for Polyester Fibers
The synthesis of novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers showcases the application of complex organic molecules in the textile industry. These dyes offer good levelness and fastness properties on polyester fabric, with applications ranging from clothing to other textile products (Iyun et al., 2015).
Spectroscopic and Molecular Docking Study
A spectroscopic and molecular docking study of a similar compound indicates potential in inhibitory activity against specific targets. Such studies are crucial in drug discovery, providing insight into the interaction between new compounds and biological targets (El-Azab et al., 2016).
Mechanism of Action
Mode of Action
Based on its structural similarity to other oxadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Oxadiazole derivatives have been found to interact with various biochemical pathways, but without a known target, it’s difficult to predict the exact pathways this compound might affect .
Pharmacokinetics
The ADME properties of this compound are not well-studied. Predictive models suggest that it may have good oral bioavailability due to its molecular weight and lipophilicity. These predictions need to be confirmed with experimental data .
properties
IUPAC Name |
2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-8-9-23-16(11)17-20-19-15(22-17)10-14(21)18-12(2)13-6-4-3-5-7-13/h3-9,12H,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDZBZGJZDZRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)acetamide |
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